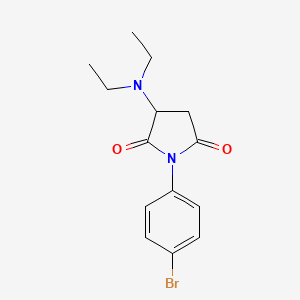
diBA-(5)-C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “diBA-(5)-C4” is a synthetic chemical compound known for its unique structural properties and potential applications in various fields. It is often used in scientific research due to its ability to interact with specific molecular targets, making it valuable in studies related to chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “diBA-(5)-C4” typically involves a series of chemical reactions that include the formation of intermediate compounds. One common method involves the hydrothermal synthesis in the presence of specific ligands. For example, the compound can be synthesized using a hydrothermal method with 3,5-di(1H-imidazol-1-yl)benzonitrile as the initial ligand . The reaction conditions often require controlled temperature and pressure to ensure the successful formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and precise control of reaction parameters. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity “this compound”.
Chemical Reactions Analysis
Types of Reactions
“diBA-(5)-C4” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize “this compound”.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions like elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
“diBA-(5)-C4” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is valuable in studying cellular processes and interactions due to its ability to bind to specific molecular targets.
Medicine: Research on “this compound” includes its potential use in developing new therapeutic agents for treating diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of “diBA-(5)-C4” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
3,5-di(1H-imidazol-1-yl)benzoic acid: A compound with similar structural features and applications.
3,5-di(1H-imidazol-1-yl)benzonitrile: Another related compound used in similar research contexts.
Uniqueness
“diBA-(5)-C4” stands out due to its specific structural configuration, which allows for unique interactions with molecular targets. This uniqueness makes it particularly valuable in research applications where precise molecular interactions are crucial.
Properties
Molecular Formula |
C29H42N4O6 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1,3-dibutyl-5-[5-(1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,34H,5-12,18-21H2,1-4H3 |
InChI Key |
CQAPPGVBCMJDML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O |
Synonyms |
is(1,3-dibutylbarbituric acid)pentamethine oxonol diBA-(5)-C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylsulfinyl-4,5-dihydrothieno[3,4-g][2,1]benzoxazole-6-carboxylic acid ethyl ester](/img/structure/B1224794.png)


![3-[2-[4-(2-Chloro-4-nitrophenyl)-1-piperazinyl]ethoxy]-4-phenyl-1,2,5-oxadiazole](/img/structure/B1224797.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(4-methoxyphenyl)methyl]acetamide](/img/structure/B1224798.png)
![4-Methyl-5-[2-[(phenylmethyl)amino]-4-thiazolyl]-2-thiazolamine](/img/structure/B1224799.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1224800.png)
![2-[4-chloro-5-(cyclopentylsulfamoyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B1224803.png)
![(2E)-N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B1224808.png)
![3-(1-Benzotriazolylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1224809.png)
![(4E)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B1224812.png)
![N-[3-[2-(1-cyclohexenyl)ethylamino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1224813.png)
![2-(Phenylmethyl)benzoic acid [2-[4-(difluoromethylthio)anilino]-2-oxoethyl] ester](/img/structure/B1224814.png)
![2-(2-Furanylmethylamino)benzoic acid [2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] ester](/img/structure/B1224815.png)
